4-((4-Methoxyphenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves discussing the molecular structure of the compound, including its atomic arrangement and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes, including the reactants, products, and conditions. The mechanism of the reaction may also be discussed.Physical And Chemical Properties Analysis
This involves discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Sigma Receptor Ligands
Studies have identified derivatives of 4-((4-Methoxyphenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine as potent sigma(1) receptor ligands, exhibiting significant selectivity and affinity. These compounds have been proposed as tools for PET experiments, indicating their potential utility in tumor research and therapy. The sigma(1) receptor ligands, such as the methyl-substituted derivatives, show promise in exploring sigma-subtype affinities and selectivities, which could lead to advancements in understanding and treating cancer (Berardi et al., 2005).
Antiproliferative Activities
Further research into this chemical structure has revealed its antiproliferative activities against cancer cell lines. Notably, certain derivatives have demonstrated significant cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). These findings underscore the potential of these compounds as therapeutic agents against various cancer types, highlighting their ability to induce apoptosis and arrest the cell cycle in the G1 phase. The compounds' mechanisms of inducing apoptosis have been linked to the upregulation of caspase-3 and caspase-7 proteins, suggesting a clear pathway through which they exert their anticancer effects (Ravichandiran et al., 2019).
PET Imaging Applications
The compound's derivatives have also been explored for their potential use in PET imaging, particularly in identifying and characterizing sigma receptors within the brain. Analogues with added polar functionality and reduced lipophilicity have been designed to improve their suitability as PET radiotracers. These modifications aim to enhance brain penetration and reduce lipophilic character, which are critical factors in the effectiveness of PET imaging agents. The research indicates that these analogues could serve as valuable tools in the diagnostic imaging of neurological disorders and in monitoring the efficacy of treatments targeting sigma receptors (Abate et al., 2011).
Safety And Hazards
This involves discussing the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with its use.
Future Directions
This involves discussing potential future research directions or applications for the compound.
properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S2/c1-28-19-7-10-20(11-8-19)29(24,25)21-12-14-23(15-13-21)30(26,27)22-9-6-17-4-2-3-5-18(17)16-22/h6-11,16,21H,2-5,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZLNZHXQOGMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methoxyphenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine |
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